

# An In-Depth Technical Guide to Pivampicillin Hydrochloride: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Pivampicillin*

Cat. No.: *B1678493*

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## Abstract

**Pivampicillin** hydrochloride is a semi-synthetic, orally active prodrug of the broad-spectrum antibiotic ampicillin. As the hydrochloride salt of the pivaloyloxymethyl ester of ampicillin, it was designed to enhance the oral bioavailability of the parent drug. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, antibacterial activity, and pharmacokinetic profile of **pivampicillin** hydrochloride. Detailed experimental protocols and structured data summaries are included to support research and development activities in the field of antibacterial drug discovery and formulation.

## Chemical Structure and Identification

**Pivampicillin** hydrochloride is the hydrochloride salt of 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[1] This esterification of ampicillin at the carboxyl group increases its lipophilicity, facilitating absorption from the gastrointestinal tract.[2] Following absorption, it is rapidly hydrolyzed by esterases in the body to release the active moiety, ampicillin, along with pivalic acid and formaldehyde.[3][4]

The chemical structure of **Pivampicillin** hydrochloride is depicted in the following diagram:

Caption: Chemical structure of **Pivampicillin** hydrochloride.

Table 1: Chemical Identification of **Pivampicillin** Hydrochloride

Identifier	Value
IUPAC Name	2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6- [[[(2R)-2-amino-2-phenylacetyl]amino]-3,3- dimethyl-7-oxo-4-thia-1- azabicyclo[3.2.0]heptane-2- carboxylate;hydrochloride[1]
CAS Number	26309-95-5
Molecular Formula	C22H30ClN3O6S
Molecular Weight	500.0 g/mol
Synonyms	Pivampicillin HCl, Pondocillin, Sanguicillin

## Physicochemical Properties

**Pivampicillin** hydrochloride is a white to off-white crystalline powder. Its physicochemical properties are crucial for its formulation and biopharmaceutical performance.

Table 2: Physicochemical Properties of **Pivampicillin** Hydrochloride

Property	Value	Reference
Melting Point	155-156 °C (with decomposition)	
pKa	~7.0	
Solubility	Water: Very soluble Chloroform: Very soluble Ethanol: Freely soluble n-Propanol, tert-Butanol, Ethyl ether: Sparingly soluble DMSO: Soluble	
Stability	Relatively stable in acidic solutions; hydrolyzes slowly in neutral solutions.	

## Antibacterial Activity

The antibacterial activity of **pivampicillin** is attributable to its active metabolite, ampicillin. Ampicillin is a broad-spectrum beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). The in vitro activity of **pivampicillin** is therefore represented by the Minimum Inhibitory Concentrations (MICs) of ampicillin.

Table 3: Minimum Inhibitory Concentration (MIC) Values for Ampicillin against Key Pathogens

Bacterial Species	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Staphylococcus aureus (methicillin-susceptible)	0.5	2	
Streptococcus pneumoniae (penicillin-susceptible)	≤0.06	0.12	
Haemophilus influenzae (beta-lactamase negative)	0.5	1	
Escherichia coli	4	16	

Note: MIC values can vary depending on the strain and testing methodology. The values presented are representative.

## Pharmacokinetics

The primary advantage of **pivampicillin** over ampicillin is its improved pharmacokinetic profile following oral administration.

Table 4: Pharmacokinetic Parameters of **Pivampicillin** Hydrochloride in Humans (following a single oral dose equivalent to 250 mg ampicillin)

Parameter	Value	Reference
Bioavailability	~90%	
Peak Plasma Concentration (Cmax)	6.8 µg/mL	
Time to Peak Concentration (Tmax)	56 minutes	
Urinary Excretion (as ampicillin)	67-73%	

## Absorption

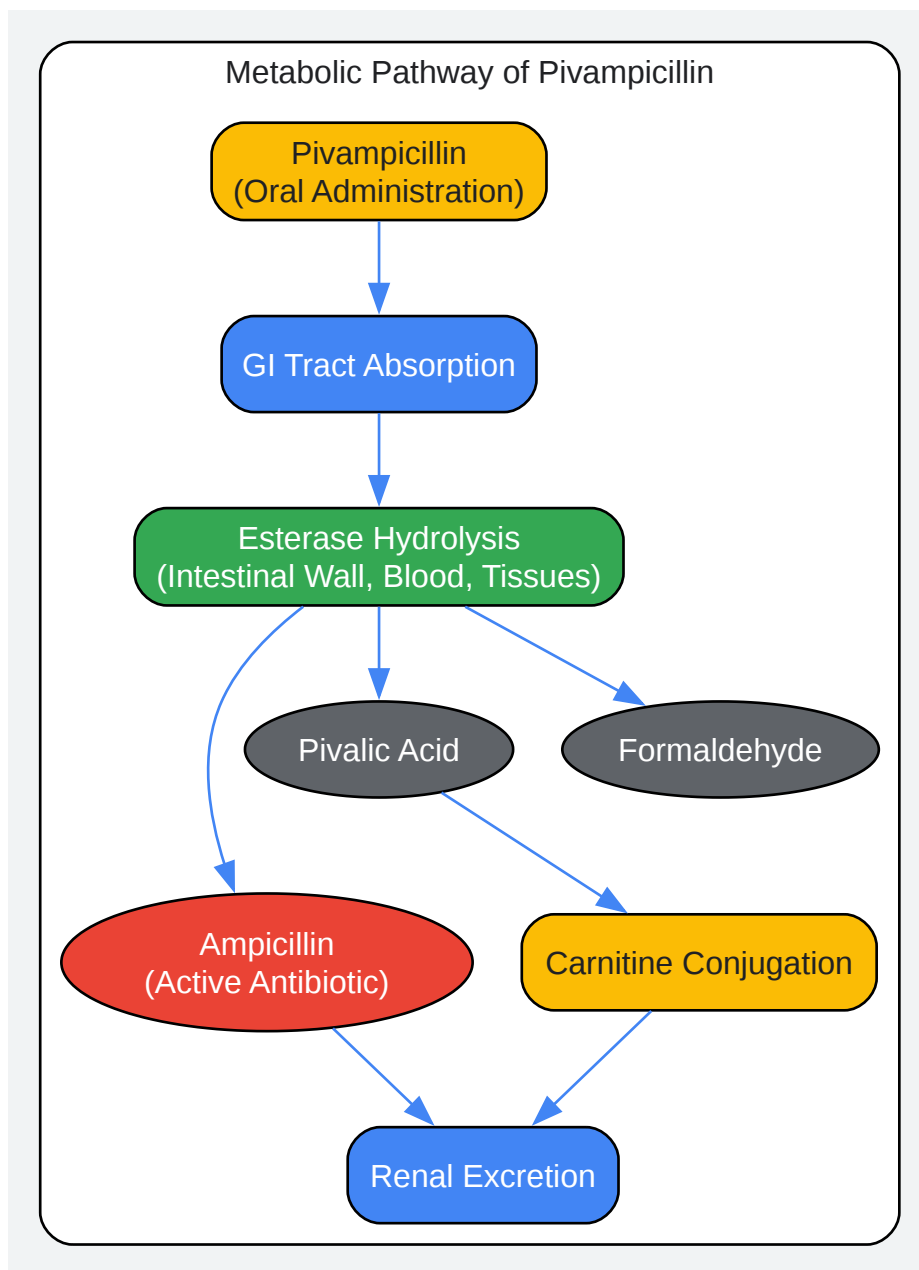
**Pivampicillin** is well-absorbed from the gastrointestinal tract. Its increased lipophilicity allows for greater permeation across the intestinal mucosa compared to ampicillin.

## Distribution

Once absorbed and converted to ampicillin, the distribution is characteristic of ampicillin, with a volume of distribution slightly larger than the extracellular fluid volume.

## Metabolism

**Pivampicillin** is rapidly and extensively hydrolyzed by esterases in the intestinal wall, blood, and other tissues to yield ampicillin, pivalic acid, and formaldehyde. The release of pivalic acid can lead to the formation of pivaloylcarnitine, which is excreted in the urine. Prolonged use of **pivampicillin** may lead to carnitine deficiency.



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Caption: Metabolic pathway of **Pivampicillin**.

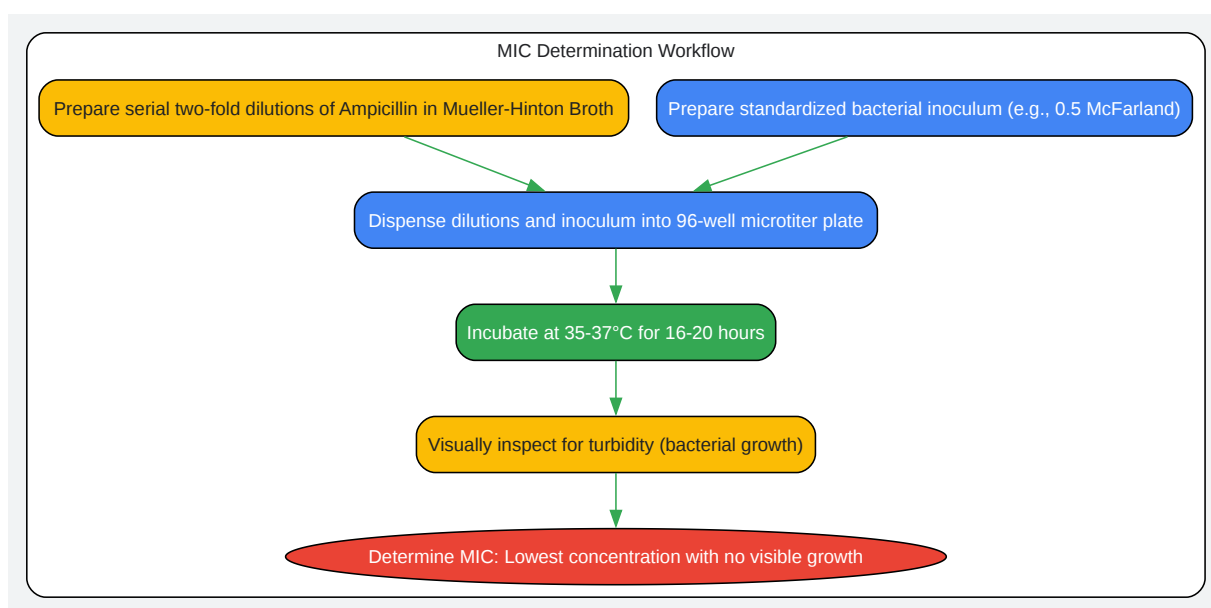
## Excretion

The active metabolite, ampicillin, is primarily excreted unchanged in the urine. The pivalic acid moiety is excreted as pivaloylcarnitine.

## Experimental Protocols

## Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of ampicillin (the active form of **pivampicillin**) against bacterial isolates.



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Caption: Workflow for MIC determination.

Protocol:

- Preparation of Antibiotic Solutions: Prepare a stock solution of ampicillin sodium salt in a suitable solvent (e.g., sterile distilled water). Perform serial two-fold dilutions in cation-

adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

- **Inoculum Preparation:** Culture the bacterial strain on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- **Inoculation and Incubation:** Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.
- **MIC Determination:** Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

## Pharmacokinetic Study in Human Volunteers

A typical pharmacokinetic study to evaluate **pivampicillin** hydrochloride would involve the following steps:

- **Study Design:** A randomized, open-label, crossover study design is often employed. Healthy, fasting adult volunteers are recruited.
- **Drug Administration:** A single oral dose of **pivampicillin** hydrochloride (e.g., equivalent to 500 mg of ampicillin) is administered with a standardized volume of water.
- **Blood Sampling:** Blood samples are collected into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
- **Urine Collection:** Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored frozen until analysis.



- **Bioanalytical Method:** The concentration of ampicillin in plasma and urine samples is determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including C<sub>max</sub>, T<sub>max</sub>, area under the plasma concentration-time curve (AUC), elimination half-life (t<sub>1/2</sub>), and renal clearance.

## Conclusion

**Pivampicillin** hydrochloride serves as an effective oral prodrug for ampicillin, offering improved bioavailability that leads to higher and more reliable plasma concentrations of the active antibiotic. This technical guide has provided a detailed overview of its chemical structure, physicochemical characteristics, antibacterial spectrum, and pharmacokinetic profile. The inclusion of experimental protocols aims to facilitate further research and development in the context of this important antibacterial agent. Understanding these core properties is essential for the optimal design of formulations and clinical application strategies for **pivampicillin** hydrochloride.

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